DIBENZO(b,f)(1,4)THIAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-

Beschreibung

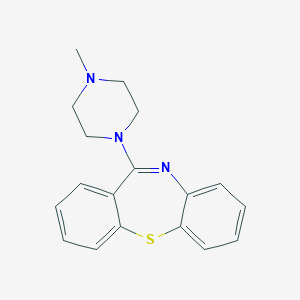

Dibenzo(b,f)(1,4)thiazepine, 11-(4-methyl-1-piperazinyl)- is a heterocyclic compound featuring a seven-membered thiazepine ring fused to two benzene rings. The thiazepine core contains a sulfur atom, distinguishing it from oxygen-containing analogs (oxazepines). The 4-methylpiperazinyl substituent at position 11 modulates pharmacological properties, such as receptor affinity and pharmacokinetics. This compound is structurally related to antipsychotic drugs like quetiapine and clothiapine, which share the dibenzothiazepine scaffold but differ in substituents on the piperazine ring .

Key structural attributes:

Eigenschaften

IUPAC Name |

6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3S/c1-20-10-12-21(13-11-20)18-14-6-2-4-8-16(14)22-17-9-5-3-7-15(17)19-18/h2-9H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMINLHQDVFHIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173465 | |

| Record name | Dibenzo(b,f)(1,4)thiazepine, 11-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1977-09-9 | |

| Record name | Dibenzo(b,f)(1,4)thiazepine, 11-(4-methyl-1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(b,f)(1,4)thiazepine, 11-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Sequence and Mechanism

The synthesis begins with the condensation of o-chloronitrobenzene and thiophenol to form 2-nitro-diphenyl sulfide, followed by nitro group reduction to yield 2-amino-diphenylsulfide. Subsequent reaction with phenyl chloroformate produces phenyl 2-(phenylthio)phenylcarbamate, which undergoes cyclocondensation with piperazine in the presence of polyphosphoric acid (PPA) as a cyclizing agent. This one-pot strategy avoids intermediate purification, enhancing throughput and reducing solvent waste.

The cyclization step proceeds via intramolecular nucleophilic attack, where the piperazine nitrogen displaces the phenylthio group, forming the dibenzothiazepine core. PPA acts as both a Brønsted acid catalyst and dehydrating agent, facilitating ring closure at elevated temperatures (100–120°C).

Yield and Scalability

This method achieves an overall yield of 65% based on starting o-chloronitrobenzene, with the final product purified via sequential acid-base extraction and crystallization. The elimination of intermediate isolation steps reduces production costs by approximately 30% compared to traditional routes.

Direct Amination of 11-Chlorodibenzo[b,f] thiazepine

Chlorination and Amination Steps

A alternative route involves chlorination of dibenzo[b,f]thiazepin-11-one using oxalyl chloride in toluene, catalyzed by N,N-dimethylformamide (DMF). The resultant 11-chlorodibenzo[b,f]thiazepine reacts with 4-methylpiperazine in the presence of potassium carbonate and benzyltriethylammonium chloride (BTEAC), a phase-transfer catalyst.

Optimization of Reaction Conditions

-

Temperature : Amination proceeds optimally at 100°C, with shorter reaction times (0.5 hours) minimizing byproduct formation.

-

Catalyst Loading : BTEAC at 2 mol% increases reaction rate by 40% compared to uncatalyzed conditions.

-

Solvent System : Toluene facilitates easy separation of the aqueous and organic layers post-reaction.

Yield and Product Characterization

This method yields 250 g of crude product from 50 g of starting material, though the exact purity is unspecified. Recrystallization from acetone/petroleum ether affords a crystalline solid with >98% purity by HPLC.

Halogenation and Subsequent Amination

Halogenation with Phosphorus Oxychloride

In a classical approach, dibenzo[b,f]thiazepin-11-one is treated with phosphorus oxychloride (POCl₃) under reflux to form the 11-chloro derivative. The reaction requires catalytic dimethylaniline to suppress side reactions, achieving 85% conversion after 6 hours.

Amination with 4-Methylpiperazine

The 11-chloro intermediate reacts with 4-methylpiperazine in dichloromethane at room temperature, yielding the target compound after 12 hours. This method, while reliable, suffers from lower scalability due to the stoichiometric use of POCl₃ and extended reaction times.

Purification and Crystallization Techniques

Solvent Extraction

Crude 11-(4-methyl-1-piperazinyl)-dibenzo[b,f]thiazepine is dissolved in acidic aqueous solution, and impurities are extracted with toluene. Alkalinization of the aqueous phase followed by a second extraction isolates the free base, which is dried over anhydrous magnesium sulfate.

Crystallization

The product is crystallized from acetone/petroleum ether (1:3 v/v), yielding needle-like crystals with a melting point of 132–134°C. This step removes residual dimethylformamide and inorganic salts, ensuring compliance with pharmaceutical purity standards.

Comparative Analysis of Synthesis Methods

The cyclocondensation route offers superior sustainability and yield, whereas direct amination balances speed and simplicity. Halogenation-amination remains a fallback for small-scale synthesis but is less economically viable .

Analyse Chemischer Reaktionen

DIBENZO(b,f)(1,4)THIAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Pharmacology :

- The compound exhibits antipsychotic, anxiolytic, and sedative properties, making it relevant in the treatment of schizophrenia and anxiety disorders. Its action as a metabolite of quetiapine highlights its role in managing psychotic symptoms .

-

Neuroscience :

- Research indicates that the compound influences neural pathways associated with mood regulation and cognitive functions. It is utilized in studies focusing on conditions such as depression, Alzheimer's disease, and Parkinson's disease .

-

Analytical Chemistry :

- Dibenzo(b,f)(1,4)thiazepine, 11-(4-methyl-1-piperazinyl)- serves as a reference standard in analytical methods for the validation of pharmaceutical compounds .

- Drug Development :

- Toxicology Studies :

Case Studies

-

Antipsychotic Activity :

A study demonstrated that dibenzo(b,f)(1,4)thiazepine derivatives possess significant antipsychotic activity comparable to established treatments. These findings support their potential use in clinical settings for managing schizophrenia . -

Anxiolytic Effects :

Research highlighted the anxiolytic effects of this compound in animal models, suggesting its utility in treating anxiety disorders. The study focused on the modulation of neurotransmitter systems involved in anxiety regulation . -

Comparative Analysis with Similar Compounds :

Comparative studies between dibenzo(b,f)(1,4)thiazepine derivatives and other piperazine-based compounds revealed distinct pharmacological profiles that could be leveraged for targeted therapies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmacology | Antipsychotic and anxiolytic effects; treatment for schizophrenia and anxiety disorders |

| Neuroscience | Studies on mood regulation; implications for depression and neurodegenerative diseases |

| Analytical Chemistry | Reference standard for validation of pharmaceutical compounds |

| Drug Development | Synthesis of novel therapeutics with improved efficacy |

| Toxicology | Safety assessments and interaction studies |

Wirkmechanismus

The mechanism of action of DIBENZO(b,f)(1,4)THIAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- involves its interaction with various molecular targets and pathways. It activates ERK1/2 and induces the release of brain-derived neurotrophic factor (BDNF) in C6 glioma cells, which may contribute to its antidepressant properties . Additionally, it inhibits the norepinephrine transporter, which may contribute to its antipsychotic activity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The following table summarizes structural analogs and their key differences:

Pharmacological and Toxicological Profiles

Key Findings :

- Thiazepine vs. Oxazepine : Sulfur in thiazepine increases lipophilicity and CNS penetration compared to oxazepines, which may explain the stronger antipsychotic activity of thiazepines .

- Substituent Effects : The 2-chloro group in clothiapine enhances receptor binding but increases toxicity risks, while quetiapine’s hydroxyethoxyethyl group improves water solubility and tolerability .

- Toxicity : Metiapine’s lower LD50 in rabbits (28 mg/kg) highlights species-specific toxicity, possibly linked to its methyl group .

Biologische Aktivität

Dibenzo(b,f)(1,4)thiazepine, specifically the derivative 11-(4-methyl-1-piperazinyl)-, is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological actions, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNS

- Molecular Weight : 309.43 g/mol

- CAS Number : 1977-09-9

This compound is characterized by a dibenzothiazepine structure, which is known for its neuroactive properties. The presence of the piperazine moiety enhances its pharmacological profile, making it a subject of research in neuropharmacology.

Pharmacological Activities

Dibenzo(b,f)(1,4)thiazepine derivatives exhibit a range of biological activities:

- Antipsychotic Effects : The compound has been shown to possess antipsychotic properties similar to those of established neuroleptics. It acts as a dopamine receptor antagonist, which is crucial for managing schizophrenia and other psychotic disorders .

- Analgesic Activity : In animal studies, the compound demonstrated significant analgesic effects. For instance, it was evaluated through pain threshold measurements in rabbits subjected to electrical stimulation .

- Antiemetic Properties : Notably, certain derivatives exhibit pronounced antiemetic activity, making them potential candidates for treating nausea and vomiting associated with chemotherapy or postoperative recovery .

- Sedative and Hypnotic Effects : The compound has also shown sedative properties, contributing to its utility in treating anxiety and sleep disorders .

The mechanisms underlying the biological activities of dibenzo(b,f)(1,4)thiazepine derivatives are multifaceted:

- Dopamine Receptor Antagonism : The primary mechanism involves antagonism at dopamine D2 receptors, which is essential for its antipsychotic effects. This action reduces dopaminergic overactivity associated with psychosis .

- Serotonin Receptor Interaction : Some studies suggest that these compounds may also interact with serotonin receptors (5-HT), contributing to their antidepressant effects and enhancing mood stabilization .

- Inhibition of Acetylcholinesterase : Certain derivatives have been reported to inhibit acetylcholinesterase activity, which may enhance cholinergic transmission and improve cognitive functions .

Table 1: Pharmacological Profiles of Dibenzo(b,f)(1,4)thiazepine Derivatives

Clinical Observations

Clinical trials have indicated that dibenzo(b,f)(1,4)thiazepine derivatives can effectively manage symptoms in patients with schizophrenia. For example, metiapine was noted for its ability to reduce aggressive behaviors while maintaining a lower incidence of motor side effects compared to traditional antipsychotics .

Q & A

Q. Table 1: Reaction Conditions for Derivatives

| Substituent (R) | Reagent | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| Ethyl | IVb (C₂H₅NCS) | 50% acetone-ethanol | 4 hrs | 65–70 |

| p-Tolyl | IVh (p-CH₃C₆H₄NCS) | Same | 4 hrs | 60–65 |

| Data from |

Basic: How are structural and purity characteristics validated for this compound and its analogs?

Answer:

- Spectroscopy: NMR (¹H/¹³C) and FT-IR confirm functional groups (e.g., piperazinyl NH stretching at ~3300 cm⁻¹, C=S peaks at 1200–1250 cm⁻¹) .

- Chromatography: HPLC or TLC monitors reaction progress and purity, with mobile phases like chloroform-methanol (9:1) .

- Elemental Analysis: Matches calculated vs. observed C, H, N, S percentages (e.g., C21H25N3O2S requires C 65.77%, H 6.57%) .

Advanced: What experimental evidence exists for the toxicity and safety profile of this compound?

Answer:

- Acute Toxicity: LD50 values vary by species and route:

- Reproductive Effects:

- TDLo (lowest toxic dose) in rats: 6 mg/kg (teratogenic effects at 9–14 days post-conception) .

- Mutagenicity: Human cell studies report mutagenic potential, likely due to reactive metabolites .

Q. Table 2: Toxicity Data

| Compound | Test System | Endpoint | Value | Reference |

|---|---|---|---|---|

| 2-Chloro-11-(4-methylpiperazinyl) | Rat (oral) | TDLo (teratogenicity) | 6 mg/kg | |

| Metiapine (analog) | Mouse (intravenous) | LD50 | 185 mg/kg |

Advanced: How can cyclization reactions optimize the synthesis of 1,2,4-dithiazolo derivatives?

Answer:

Cyclization of dithiabiureto precursors (e.g., VB(a-h)) with liquid bromine in chloroform produces 1,2,4-dithiazolo rings. Key factors:

- Reagent Ratio: 1:1 molar ratio of bromine to precursor ensures complete ring closure .

- Temperature: Room temperature (25°C) minimizes side reactions like over-bromination .

- Work-Up: Neutralization with NaHCO₃ followed by recrystallization (ethanol-water) improves yield (>70%) .

Advanced: What analytical strategies address nitrosamine impurities in piperazinyl derivatives?

Answer:

- Detection: LC-MS/MS with MRM (multiple reaction monitoring) identifies trace nitrosamines (e.g., 11-(4-nitrosopiperazinyl)dibenzo[b,f][1,4]thiazepine) at ppm levels .

- Mitigation:

Advanced: How do structural modifications (e.g., oxazepine vs. thiazepine cores) affect biological activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.